molecular formula C7H10O3 B1203004 2-Ethyl-4-hydroxy-5-methyl-3(2H)-furanone CAS No. 27538-10-9

2-Ethyl-4-hydroxy-5-methyl-3(2H)-furanone

Cat. No.: B1203004
CAS No.: 27538-10-9
M. Wt: 142.15 g/mol
InChI Key: GWCRPYGYVRXVLI-UHFFFAOYSA-N
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Description

2-Ethyl-4-hydroxy-5-methyl-3(2H)-furanone is an organic compound with the molecular formula C7H10O3. It is known for its pleasant caramel-like aroma and is commonly used as a flavoring agent in the food industry. This compound is also referred to as a furanone derivative and is found naturally in various food products, including coffee, soy sauce, and roasted meats .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Ethyl-4-hydroxy-5-methyl-3(2H)-furanone can be synthesized through several methods. One common synthetic route involves the reaction of 2-ethyl-3-hydroxy-4-methyl-2-cyclopentenone with an oxidizing agent. The reaction typically occurs under mild conditions, such as room temperature, and in the presence of a suitable solvent like ethanol .

Industrial Production Methods

In industrial settings, this compound is often produced through the Maillard reaction, which involves the reaction of reducing sugars with amino acids. This method is widely used in the food industry to produce flavor compounds. The reaction conditions include moderate temperatures and controlled pH levels to optimize the yield of the desired furanone derivative .

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-4-hydroxy-5-methyl-3(2H)-furanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Ethyl-4-hydroxy-5-methyl-3(2H)-furanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Ethyl-4-hydroxy-5-methyl-3(2H)-furanone involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

2-Ethyl-4-hydroxy-5-methyl-3(2H)-furanone is unique due to its specific structure and properties. Similar compounds include:

These compounds share some structural similarities but differ in their specific functional groups and resulting properties, making this compound distinct in its applications and effects.

Properties

IUPAC Name

2-ethyl-4-hydroxy-5-methylfuran-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O3/c1-3-5-7(9)6(8)4(2)10-5/h5,8H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWCRPYGYVRXVLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(=O)C(=C(O1)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40885393
Record name 3(2H)-Furanone, 2-ethyl-4-hydroxy-5-methyl-
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Molecular Weight

142.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Boiling Point

103.00 °C. @ 15.00 mm Hg
Record name Homofureanol
Source Human Metabolome Database (HMDB)
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CAS No.

27538-10-9
Record name Homofuraneol
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Record name 4-Hydroxy-2-ethyl-5-methyl-3(2H)-furanone
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Record name 3(2H)-Furanone, 2-ethyl-4-hydroxy-5-methyl-
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Record name 3(2H)-Furanone, 2-ethyl-4-hydroxy-5-methyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-ethyl-4-hydroxy-5-methylfuran-3(2H)-one
Source European Chemicals Agency (ECHA)
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Record name 2-ETHYL-4-HYDROXY-5-METHYL-3(2H)-FURANONE
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Record name Homofureanol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033736
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is homofuraneol known for?

A1: Homofuraneol is a furanone derivative celebrated for its potent aroma, often described as sweet, caramel-like, or reminiscent of cooked strawberries. [, , , , , , ]

Q2: What foods commonly contain homofuraneol?

A2: This compound contributes significantly to the aroma of various fruits like strawberries, pineapples, and blackberries, and is also found in foods like cashew apple nectar, soy sauce, and wines, particularly those aged in oak barrels. [, , , , , , ]

Q3: How does homofuraneol contribute to the sensory perception of food?

A3: This compound acts as an odorant, meaning it interacts with specific receptors in our olfactory system, triggering a cascade of signals that our brain interprets as a particular smell. This aroma, in combination with other taste components, contributes to the overall flavor profile of the food. [, , , ]

Q4: Can the aroma intensity of homofuraneol be influenced by food processing or storage?

A4: Yes, the concentration and, consequently, the perceived intensity of homofuraneol can be affected by various factors, including heat treatment, storage conditions, the presence of other compounds, and the type of packaging used for storage. [, , , , ]

Q5: What is the molecular formula and weight of homofuraneol?

A5: Homofuraneol, with the IUPAC name 2-Ethyl-4-hydroxy-5-methyl-3(2H)-furanone, has the molecular formula C7H10O3 and a molecular weight of 142.15 g/mol. [, , , ]

Q6: Does homofuraneol exhibit any specific structural features?

A6: Yes, homofuraneol exists as a mixture of tautomers, primarily due to the presence of an enol group. These tautomers, though structurally similar, might exhibit different reactivity and binding affinities. [, , , ]

Q7: How can the presence of homofuraneol be confirmed in a sample?

A7: Analytical techniques such as gas chromatography coupled with mass spectrometry (GC-MS) are commonly employed for identifying and quantifying homofuraneol in various matrices. [, , , , , ]

Q8: How is homofuraneol formed in food?

A8: Homofuraneol is primarily formed through the Maillard reaction, a complex series of chemical reactions between sugars and amino acids that occur during heating, cooking, or aging processes. [, , , , ]

Q9: Are there any specific precursors or conditions that favor homofuraneol formation?

A9: Research suggests that specific sugars and amino acids, particularly those containing sulfur, can act as precursors for homofuraneol formation during the Maillard reaction. Additionally, factors like temperature, pH, and moisture content can significantly impact the reaction pathway and yield of homofuraneol. [, , , , ]

Q10: Does homofuraneol possess any biological activities beyond its aroma properties?

A10: While primarily recognized for its sensory attributes, some studies have explored the potential antioxidant activity of homofuraneol and its derivatives, indicating its potential for further research in the context of biological systems. [, , ]

Q11: What are the potential applications of homofuraneol?

A11: Given its potent and characteristic aroma, homofuraneol finds applications as a flavoring agent in the food industry. It is also used in the fragrance industry for perfumes and cosmetics. Its potential antioxidant properties make it a subject of interest for potential applications in food preservation or health-related fields. [, , , ]

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